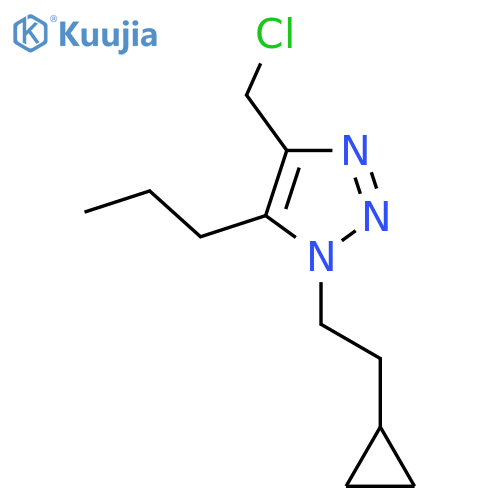Cas no 2172055-20-6 (4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole)

2172055-20-6 structure
商品名:4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole
- EN300-1595167
- 2172055-20-6
-
- インチ: 1S/C11H18ClN3/c1-2-3-11-10(8-12)13-14-15(11)7-6-9-4-5-9/h9H,2-8H2,1H3
- InChIKey: NIHZVKQGIIOUIY-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(CCC)N(CCC2CC2)N=N1
計算された属性
- せいみつぶんしりょう: 227.1189253g/mol
- どういたいしつりょう: 227.1189253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1595167-0.25g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 0.25g |
$1300.0 | 2023-06-04 | ||
| Enamine | EN300-1595167-1.0g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 1g |
$1414.0 | 2023-06-04 | ||
| Enamine | EN300-1595167-1000mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 1000mg |
$1414.0 | 2023-09-23 | ||
| Enamine | EN300-1595167-2500mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 2500mg |
$2771.0 | 2023-09-23 | ||
| Enamine | EN300-1595167-0.1g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 0.1g |
$1244.0 | 2023-06-04 | ||
| Enamine | EN300-1595167-250mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 250mg |
$1300.0 | 2023-09-23 | ||
| Enamine | EN300-1595167-10000mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 10000mg |
$6082.0 | 2023-09-23 | ||
| Enamine | EN300-1595167-50mg |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 50mg |
$1188.0 | 2023-09-23 | ||
| Enamine | EN300-1595167-2.5g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 2.5g |
$2771.0 | 2023-06-04 | ||
| Enamine | EN300-1595167-0.5g |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole |
2172055-20-6 | 0.5g |
$1357.0 | 2023-06-04 |
4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
2172055-20-6 (4-(chloromethyl)-1-(2-cyclopropylethyl)-5-propyl-1H-1,2,3-triazole) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
